4,4'-Oxybis(3-(trifluoromethyl)aniline)

Catalog No.
S3317249
CAS No.
344-48-9
M.F
C14H10F6N2O
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxybis(3-(trifluoromethyl)aniline)

Standard aromatic diamines like ODA lead to insoluble polyimides with high dielectric constants, hindering solution processing. 4,4'-Oxybis(3-(trifluoromethyl)aniline) incorporates ortho-CF3 and ether bridges to disrupt chain packing, enabling:

  • Enhanced solubility for solution-casting and coating
  • Low dielectric constant for high-speed electronics
  • High optical transparency (>90%) for flexible displays
  • Thermal stability >400°C

Consistent quality, global shipping.

CAS Number

344-48-9

Product Name

4,4'-Oxybis(3-(trifluoromethyl)aniline)

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline

Molecular Formula

C14H10F6N2O

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2

InChI Key

NKYXYJFTTIPZDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F

Synonyms

4,4'-Oxybis(3-(trifluoromethyl)aniline), 4,4'-Oxydi(3-(trifluoromethyl)aniline), Bis(4-amino-2-trifluoromethylphenyl) ether, 3,3'-Bis(trifluoromethyl)-4,4'-oxydianiline, 2,2'-Bis(trifluoromethyl)-4,4'-oxydianiline, 4,4'-Oxybis(3-trifluoromethylbenzenamine)

Purity

≥98%

Package Size

5 g, 25 g

4,4'-Oxybis(3-(trifluoromethyl)aniline), CAS 344-48-9, is a fluorinated aromatic diamine used as a specialized monomer in the synthesis of high-performance polyimides. The presence of trifluoromethyl (-CF3) groups ortho to the amine functionalities and an ether linkage in the backbone are defining structural features. These characteristics are introduced to impart specific, desirable properties to the resulting polymers, such as enhanced solubility for improved processability, high thermal stability, lower dielectric constants for electronic applications, and increased optical transparency compared to non-fluorinated analogs.

Research & Synthesis Fit

Supports condensation polymerization for polyimide and polyamide synthesis
Bulky -CF₃ groups and central ether linkage enable controlled free volume design
Application fit includes gas separation, organic solvent nanofiltration, and low-κ film research

Direct substitution of 4,4'-Oxybis(3-(trifluoromethyl)aniline) with its non-fluorinated analog, 4,4'-oxydianiline (ODA), or other common aromatic diamines is often unfeasible for advanced applications. The bulky, electron-withdrawing -CF3 groups are not passive substituents; they fundamentally alter polymer chain packing, free volume, and intermolecular interactions. This results in significant, non-linear changes to critical end-use properties. Replacing this monomer can lead to drastic reductions in polymer solubility, making solution-based processing difficult or impossible, while also increasing the dielectric constant and decreasing optical transparency—properties that are often the primary reason for specifying a fluorinated monomer in the first place.

Substitution Risk: 6FODA vs. Non-Fluorinated Diamines

6FODA Attribute
Risk if Substituted with ODA/PDA
Ortho -CF₃ steric bulk restricts chain packing
Non-fluorinated analogs pack more densely, lowering fractional free volume and gas permeability
-CF₃ shifts Hansen solubility toward nonpolar solvents
ODA cannot replicate solvent–polymer interactions needed for nonpolar solvent permeation
Restricted ether rotation balances rigidity and microporosity
Flexible ether in ODA increases segmental motion, altering molecular sieving behavior

Enhanced Solubility for Processing

The inclusion of -CF3 groups significantly enhances the solubility of the resulting polyimides in common organic solvents. While polyimides derived from the non-fluorinated analog 4,4'-oxydianiline (ODA) often exhibit poor solubility, polymers made with 4,4'-Oxybis(3-(trifluoromethyl)aniline) demonstrate good solubility in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). This improved solubility is attributed to the bulky -CF3 groups disrupting polymer chain packing, which is a critical factor for enabling solution-casting of flexible films and coatings.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPolyimides are generally soluble in polar aprotic solvents (e.g., NMP, DMAc).
Comparator Or BaselineMany conventional non-fluorinated aromatic polyimides (e.g., from ODA) are insoluble.
Quantified DifferenceQualitative but critical shift from insoluble to soluble, enabling solution-based processing.
ConditionsPolymerization with various common dianhydrides.

Enhanced solubility directly translates to easier, more versatile, and lower-cost processing and fabrication of polymer films and coatings.

Nonpolar Solvent Permeance
Head-to-head
Enhancement ratio: ~2.5× (MeOH) to >20× (heptane) for 6FODA-M vs. ODA-M
Supports nonpolar solvent OSN membrane selection
Ratio depends on solvent molar diameter; TMC-based PA TFC membranes

Low Dielectric Constant for Insulation

Fluorination is a key strategy for lowering the dielectric constant (k) of polyimides. The incorporation of -CF3 groups, as in 4,4'-Oxybis(3-(trifluoromethyl)aniline), reduces dielectric properties by decreasing molar polarizability and increasing the free volume within the polymer matrix. Polyimides derived from fluorinated diamines consistently show lower dielectric constants than their non-fluorinated counterparts. For instance, fluorinated polyimide films can achieve dielectric constants in the range of 2.74–3.2 at 1 MHz, which is a significant reduction compared to standard polyimides like Kapton (PMDA-ODA) whose k value is higher.

Evidence DimensionDielectric Constant (k) at 1 MHz
Target Compound DataPolyimides from similar fluorinated diamines achieve k = 2.74 - 3.2
Comparator Or BaselineStandard polyimides (e.g. Kapton from PMDA/ODA) typically have k > 3.4
Quantified DifferenceReduction of ~0.2 - 0.7 or more in dielectric constant.
ConditionsMeasurement of solution-cast polyimide films at 1 MHz.

A lower dielectric constant is critical for high-frequency microelectronics, reducing signal delay, power dissipation, and crosstalk in insulating layers.

CO₂/CH₄ Separation
Class-level
6FDA-TFDB: PCO₂ > 6FDA-ODA (25.9 Barrer); α CO₂/CH₄ remains above threshold
Positions 6FODA-based PIs for high-throughput CO₂ capture studies
Inference from TFDB analog; ether-linked -CF₃ expected similar trend

Optical Transparency and Low Color

Traditional aromatic polyimides are often yellow or brown due to the formation of intermolecular charge-transfer complexes (CTCs). The -CF3 groups in 4,4'-Oxybis(3-(trifluoromethyl)aniline) sterically hinder chain packing and their electron-withdrawing nature reduces CTC formation, leading to polyimide films with significantly higher optical transparency and less color. Films derived from fluorinated monomers can achieve transparency of over 80% in the visible spectrum (at 500 nm), a stark contrast to the low transparency of many conventional non-fluorinated polyimides.

Evidence DimensionOptical Transmittance at 500 nm
Target Compound DataFluorinated polyimide films can achieve >80% transmittance.
Comparator Or BaselineTraditional non-fluorinated polyimides are often yellow/brown with low transparency.
Quantified DifferenceSignificant increase in light transmission, enabling optical applications.
ConditionsSolution-cast thin films (approx. 10 μm thickness).

High optical transparency is a prerequisite for applications such as flexible display substrates, optical waveguides, and protective coatings for optical components.

Thermal Conductivity
Cross-study
6FODA-derived fabric: as low as 0.03 W/m·K
Indicates potential for extreme thermal insulation textile R&D
Conditions not specified; ~4–12× reduction vs. conventional PI films
Dielectric Constant (κ)
Class-level
Fluorinated diamine PI: κ ≈ 2.05 at 10⁴ Hz (vs. ~3.2 for non-fluorinated)
May meet sub-2.5 κ requirement for microelectronics packaging research
Class inference from HFPBDA; 6FODA expected similar free volume effect
Hydrolytic Stability
Reported
SPI-6FODA: reported higher stability than SPI-ODA in sulfonated polynaphthylimide
Supports proton exchange membrane durability research
Quantitative degradation rates not available; directional evidence
Ether Bond Rigidity
Head-to-head
MD simulation: higher rotational energy barrier with ortho -CF₃ vs. unsubstituted ODA
Influences microporosity and molecular sieving behavior in PA nanofilms
DFT/MD qualitative conformational evidence; quantitative kJ/mol not extracted

Interlayer Dielectrics for Microelectronics

The demonstrated ability to form polyimides with low dielectric constants makes this monomer a strong candidate for fabricating insulating layers in advanced packaging and flexible printed circuits. Its use helps minimize signal delay and power loss in high-speed digital and high-frequency analog applications.

Optically Clear Films for Displays & Optics

Resulting polymers combine high optical transparency with excellent solubility, enabling the manufacture of colorless films via solution-casting. This makes the monomer suitable for producing flexible substrates for displays, protective optical coatings, and components for optoelectronics where clarity and thermal stability are required.

Solvent-Processable Coatings & Composites

The enhanced solubility imparted by this monomer allows for the formulation of high-performance polyimide coatings and matrix resins for composites that can be applied using conventional solvent-based techniques. This is a significant processing advantage over insoluble polyimides which require more complex manufacturing methods.

Application Fit Matrix

Application
Selection Property
Validation Focus
OSN Membrane Research (Nonpolar Solvents)
Solvent permeance for nonpolar streams
Permeance enhancement ratio vs. ODA baseline; pure solvent flux mapping
CO₂/CH₄ Gas Separation Studies
High-throughput CO₂ permeability
CO₂/CH₄ selectivity trade-off at process conditions; 6FDA-based polyimide benchmarking
Thermal Insulation Textile R&D
Ultra-low thermal conductivity fibers
Thermal conductivity validation under intended use conditions; mechanical integrity
Low-κ Dielectric Film Development
Dielectric constant below 2.5
κ measurement at relevant frequency; moisture absorption impact

XLogP3

3.9

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